molecular formula C12H17NO3 B023814 2-(Boc-aminomethyl)phenol CAS No. 390427-07-3

2-(Boc-aminomethyl)phenol

Cat. No. B023814
M. Wt: 223.27 g/mol
InChI Key: SAIZFIRMLDAPKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Boc-aminomethyl)phenol-related compounds involves several key methods, including one-pot synthesis approaches which have demonstrated efficiency and higher yield compared to step-by-step methods. For instance, the synthesis of 2-(N-substituted aminomethyl)phenols from amino acid esters hydrochloride and salicylaldehyde through intermediate Schiff bases, followed by reduction with NaBH4, showcases a green route for preparing such compounds (Liu Han-wen, 2010).

Molecular Structure Analysis

The molecular structure of 2-(Boc-aminomethyl)phenol derivatives has been extensively characterized by various spectroscopic techniques including IR, 1H NMR, 13C NMR, as well as X-ray crystallography in certain cases. These studies have provided insights into the stereochemistry and electronic properties of these compounds. For example, the synthesis and structural characterization of boronates derived from non-symmetric amino-bis-phenols demonstrate the intricate molecular arrangements and potential for forming stable complexes (A. Abreu et al., 2006).

Chemical Reactions and Properties

2-(Boc-aminomethyl)phenol compounds participate in a variety of chemical reactions, including condensations, reductions, and cycloadditions, leading to a wide range of derivatives with diverse properties. For example, the reaction of aminoiminophenols with nickel(II) chloride, K(2)[PtCl(4)], or copper(II) acetate, in the presence of sodium azide, results in mononuclear complexes with potential application in catalysis and material science (Bhaswati Ghosh Mukhopadhyay et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and thermal stability of 2-(Boc-aminomethyl)phenol derivatives, are crucial for their practical applications. Studies have shown that these compounds exhibit good thermal stability, which is essential for their use in high-temperature synthetic processes. The synthesis and characterization of phenol-pyridyl boron complexes highlight the thermal stability and luminescent properties of these compounds, indicating their potential for use in optoelectronic devices (Hongyu Zhang et al., 2006).

Scientific Research Applications

BOC Protection of Amines

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-aminomethyl)phenol” is used in the BOC protection of amines, a process that is crucial in the synthesis of various biologically active molecules . This process is particularly important in the synthesis of nitrogen-containing carbamate or BOC amine compounds .
  • Methods of Application : The BOC protection of amines is achieved through a green and eco-friendly route that involves the use of catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Synthesis of Cationic Peptidomimetic Gly-POX

  • Scientific Field : Biochemistry
  • Application Summary : “2-(Boc-aminomethyl)phenol” is used in the synthesis of a cationic peptidomimetic Gly-POX . This compound has shown effectiveness in killing MRSA persisters .
  • Methods of Application : The synthesis of Gly-POX is achieved via cationic ring-opening polymerization (CROP) of N-Boc-aminomethyl-2-oxazoline monomers with trifluoromethanesulfonate (MeOTf) as the initiator .
  • Results : The synthesized Gly-POX effectively killed MRSA persisters at 4× MIC due to its capacity to damage membrane .

Dual Protection of Amino Functions

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-aminomethyl)phenol” is used in the dual protection of amino functions . This process is particularly important in the synthesis of various biologically active molecules .
  • Methods of Application : The dual protection of amino functions is achieved through a green and eco-friendly route that involves the use of catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Synthesis of Boehmite Nanoparticles

  • Scientific Field : Material Science
  • Application Summary : “2-(Boc-aminomethyl)phenol” is used in the synthesis of Boehmite nanoparticles . These nanoparticles have shown effectiveness in various applications due to their unique properties .
  • Methods of Application : The synthesis of Boehmite nanoparticles is achieved via a specific process that involves the use of “2-(Boc-aminomethyl)phenol” as a key ingredient .
  • Results : The synthesized Boehmite nanoparticles maintain their original morphology, indicating that the original structure of Boehmite was not destroyed .

Molecular Simulation Visualizations

  • Scientific Field : Computational Chemistry
  • Application Summary : “2-(Boc-aminomethyl)phenol” is used in molecular simulation visualizations . These simulations are crucial for understanding the behavior of molecules and their interactions .
  • Methods of Application : The simulations are performed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
  • Results : The simulations provide valuable insights into the behavior of molecules, which can be used to guide experimental research .

Synthesis of Multifunctional Targets

  • Scientific Field : Organic Chemistry
  • Application Summary : “2-(Boc-aminomethyl)phenol” is used in the synthesis of multifunctional targets . This process is particularly important in the synthesis of various biologically active molecules .
  • Methods of Application : The synthesis of multifunctional targets is achieved through a green and eco-friendly route that involves the use of catalyst and solvent-free media under mild reaction conditions . The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Results : This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Safety And Hazards


  • Boc Group : The Boc group is generally safe but should be handled in a well-ventilated area.

  • Toxicity : As with any chemical, proper precautions (gloves, eye protection) are essential.

  • Storage : Store in a cool, dry place away from incompatible materials.


Future Directions

Research on 2-(Boc-aminomethyl)phenol could explore:



  • Catalytic Applications : Investigate its potential as a catalyst beyond Suzuki–Miyaura reactions.

  • Derivatives : Synthesize and study derivatives with modified substituents.

  • Biological Activity : Explore any biological activity associated with this compound.


properties

IUPAC Name

tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h4-7,14H,8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIZFIRMLDAPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477058
Record name tert-Butyl [(2-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-aminomethyl)phenol

CAS RN

390427-07-3
Record name tert-Butyl [(2-hydroxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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